Structural Differentiation from the 4-Bromophenyl Analog (CAS 476670-47-0): Halogen-Dependent Physicochemical Properties
Side-by-side comparison of (Z)-3-(4-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (MW 350.86) with its 4-bromophenyl analog (CAS 476670-47-0, MW 395.32) reveals a ~45 Da molecular weight reduction and altered halogen electronic effects (Cl Hammett σp = 0.23 vs. Br σp = 0.23, but differing polarizability: Cl α = 2.18 ų vs. Br α = 3.05 ų), which can influence target binding, solubility, and membrane permeability. The 4-chloro substituent is a common medicinal chemistry preference over bromo when metabolic stability and reduced CYP450 inhibition risk are desired, although direct metabolic data for this specific compound are not published.
| Evidence Dimension | Molecular weight and halogen substituent properties |
|---|---|
| Target Compound Data | MW 350.86; Cl polarizability ~2.18 ų; C20H15ClN2S |
| Comparator Or Baseline | 4-Bromophenyl analog CAS 476670-47-0: MW 395.32; Br polarizability ~3.05 ų; C20H15BrN2S |
| Quantified Difference | ΔMW = 44.46 Da (12.7% increase for Br); Δpolarizability ~0.87 ų |
| Conditions | Physicochemical property comparison (calculated/standard values) |
Why This Matters
The chloro analog is a distinct chemical entity from the bromo analog for procurement purposes; intellectual property, biological screening profiles, and regulatory starting points differ by halogen identity.
